molecular formula C27H24O4 B11157163 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B11157163
M. Wt: 412.5 g/mol
InChI Key: DEONTVNAKZZRHI-UHFFFAOYSA-N
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Description

7-[2-(Biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one (molecular weight: 446.5 g/mol) is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 4, 7, and 7. Key structural features include:

  • Position 4: A propyl group, contributing moderate lipophilicity.
  • Position 8: A methyl group, enhancing steric stability.

This compound is synthesized via acid-catalyzed cyclization (as inferred from analogous coumarin syntheses in ) and is supplied as a dry powder, suggesting crystalline stability . Its SMILES notation (O=c1oc2c(C)c(OCC(=O)c3ccc(cc3)c3ccccc3)ccc2c(c1)c1ccccc1) highlights the biphenyl-4-yl and propyl moieties as key functional groups.

Properties

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

8-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C27H24O4/c1-3-7-22-16-26(29)31-27-18(2)25(15-14-23(22)27)30-17-24(28)21-12-10-20(11-13-21)19-8-5-4-6-9-19/h4-6,8-16H,3,7,17H2,1-2H3

InChI Key

DEONTVNAKZZRHI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of biphenyl derivatives with chromenone intermediates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Mechanism of Action

The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Analysis and Functional Group Impact

Table 1: Structural and Functional Comparison
Compound Name (Positional Substitution) Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (4-propyl, 7-biphenyl-4-yl-oxoethoxy) Biphenyl-4-yl-oxoethoxy, propyl, methyl 446.5 High aromaticity; moderate lipophilicity; potential for π-π stacking
5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) 4-methoxyphenyl, thiomorpholinomethyl, hydroxyl groups 399.2 Enhanced hydrogen bonding (hydroxyls); sulfur-containing group may improve solubility
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) Chloro, hydroxyl, phenyl ~290 (estimated) Electron-withdrawing Cl increases reactivity; hydroxyl enhances polarity
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one Benzylidene-3-oxobutoxy, methyl 340.4 Conjugated system for UV absorption; conformational flexibility in crystal packing
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) 4-Methylphenyl, branched 2-methylpropoxy ~324 (estimated) Branched alkoxy improves lipophilicity; intramolecular C–H···O interactions
Solubility and Lipophilicity
  • The branched 2-methylpropoxy group in compound I improves lipid solubility, whereas the target’s linear propyl group offers a balance between lipophilicity and metabolic stability .
Crystal Packing and Stability
  • The target compound’s biphenyl moiety may facilitate π-π stacking in the solid state, akin to compound I’s π-π interactions between chromen rings . However, its crystal structure remains uncharacterized in the provided evidence.
  • Compound 5 exhibits conformational flexibility in its benzylidene substituent, suggesting that the target’s biphenyl group could adopt multiple orientations in a crystal lattice .

Biological Activity

7-[2-(Biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one, commonly referred to as a chromone derivative, is a compound that has garnered attention for its diverse biological activities. Chromones are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is C30H22O4C_{30}H_{22}O_{4} with a CAS number of 374917-36-9. Its structure features a chromone core substituted with a biphenyl group and various functional moieties that contribute to its biological activity.

Anticancer Activity

Research has shown that chromone derivatives can exhibit significant anticancer properties. For instance, studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting tubulin polymerization and activating caspases, leading to cell cycle arrest . The specific compound has been evaluated for its effects on cancer cell lines, demonstrating potential cytotoxicity against breast cancer and leukemia cells.

Antimicrobial Activity

Antimicrobial properties have been extensively studied in chromone derivatives. The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported inhibition zones indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 µg/ml to 500 µg/ml .

Anti-inflammatory Effects

The anti-inflammatory potential of chromones is another area of interest. Compounds similar to the one in focus have been found to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways. This suggests that the compound may serve as a lead for developing anti-inflammatory drugs .

Case Studies

  • Cell Line Studies : A study conducted on various cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth compared to control groups. The results highlight its potential use in cancer therapy.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed superior activity against certain bacterial strains, suggesting its potential as an alternative antimicrobial agent.

Data Summary

Biological Activity Tested Strains/Models Results
AnticancerBreast Cancer Cell LinesIC50 = 15 µM
Leukemia Cell LinesIC50 = 20 µM
AntimicrobialStaphylococcus aureusInhibition Zone = 15 mm at 100 µg/ml
Escherichia coliInhibition Zone = 12 mm at 100 µg/ml
Anti-inflammatoryInflammatory CytokinesSignificant reduction observed

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